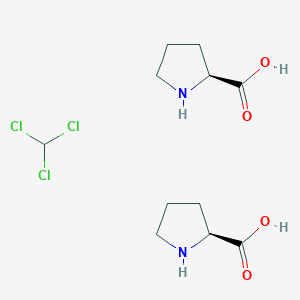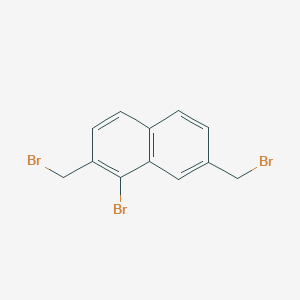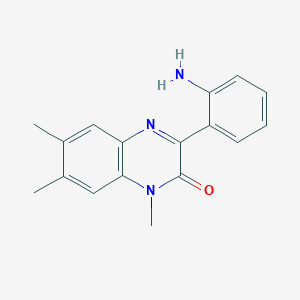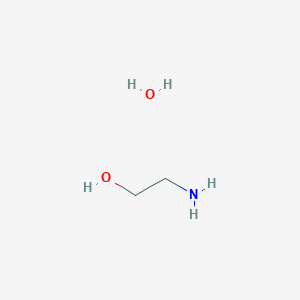
Ethanolamine water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanolamine water, also known as 2-aminoethanol water, is a compound that consists of ethanolamine dissolved in water. Ethanolamine is a naturally occurring organic chemical compound with the formula HOCH₂CH₂NH₂. It is a colorless, viscous liquid with an odor reminiscent of ammonia . Ethanolamine is both a primary amine and a primary alcohol, making it a bifunctional molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanolamine can be synthesized through the reaction of ethylene oxide with ammonia. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_3 \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_2 ]
Industrial Production Methods: In industrial settings, ethanolamine is produced on a large scale using similar methods. The process involves the reaction of ethylene oxide with aqueous ammonia, followed by purification steps to isolate ethanolamine . The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanolamine undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form amino acids or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Products include amino acids and other nitrogen-containing compounds.
Reduction: Products include simpler amines.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Mécanisme D'action
Ethanolamine exerts its effects through various mechanisms:
Molecular Targets: Ethanolamine targets cellular membranes, where it is incorporated into phospholipids, contributing to membrane structure and function.
Pathways Involved: It is involved in the biosynthesis of phosphatidylethanolamine, a key component of cell membranes.
Comparaison Avec Des Composés Similaires
Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.
Triethanolamine (TEA): Contains three hydroxyl groups and one amine group.
Comparison:
Ethanolamine: Contains one hydroxyl group and one amine group, making it a bifunctional molecule.
Diethanolamine: More hydrophilic due to the presence of an additional hydroxyl group.
Triethanolamine: Even more hydrophilic and commonly used in cosmetics and personal care products.
Ethanolamine is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
922193-26-8 |
|---|---|
Formule moléculaire |
C2H9NO2 |
Poids moléculaire |
79.10 g/mol |
Nom IUPAC |
2-aminoethanol;hydrate |
InChI |
InChI=1S/C2H7NO.H2O/c3-1-2-4;/h4H,1-3H2;1H2 |
Clé InChI |
JZQLRTAGAUZWRH-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


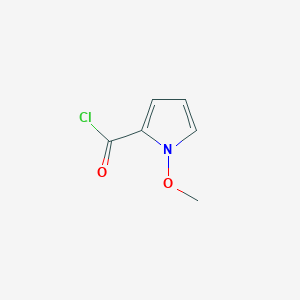
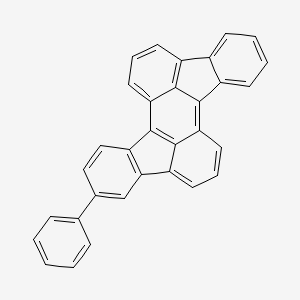
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
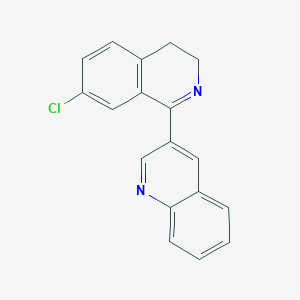
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)

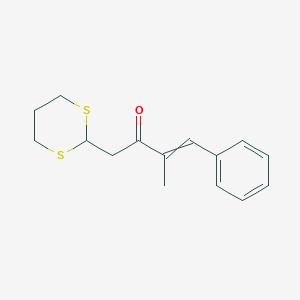

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
